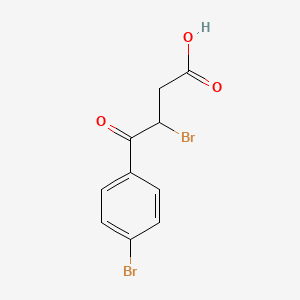

3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid” is a chemical compound. It is related to 4-Bromophenylacetic acid, which is a monocarboxylic acid . The formula for 4-Bromophenylacetic acid is C8H7BrO2 .

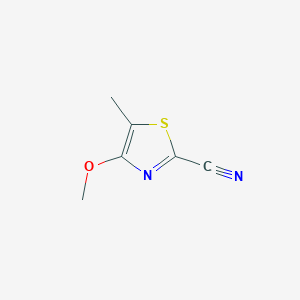

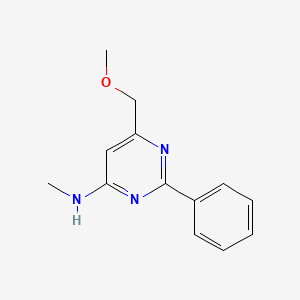

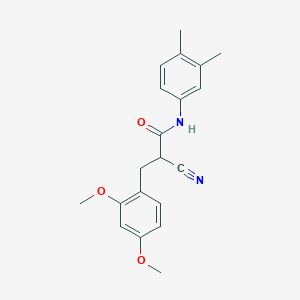

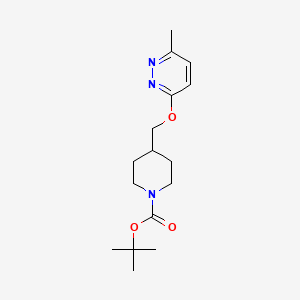

Molecular Structure Analysis

The molecular structure of a compound is crucial in understanding its properties and reactivity. While the specific structure of “this compound” is not available, related compounds have been analyzed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

- A novel surfactant, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was synthesized using a copper-catalyzed cross-coupling reaction, exhibiting premicellar aggregation below the critical micelle concentration (CMC) (Chen, Hu, & Fu, 2013).

Chemical Reactions and Derivatives

- Ethyl 4-bromo-3-oxobutanoate reacted with benzene in the presence of aluminum chloride, leading to the formation of several compounds, indicating its reactivity and potential for forming diverse chemical structures (Kato & Kimura, 1979).

- The compound played a role in the synthesis of novel heterocyclic compounds with potential antibacterial activities, demonstrating its utility in developing pharmaceutical compounds (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Biochemical Applications

- Derivatives of 4-substituted 2,4-dioxobutanoic acids, including 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2, 4-dioxobutanoic acid, were synthesized and found to be potent inhibitors of porcine liver glycolic acid oxidase, indicating potential therapeutic applications (Williams et al., 1983).

Catalysis and Organic Synthesis

- An enantioselective domino reaction involving 4-bromo-3-oxobutanoates was developed to construct 3-amino-2-oxindoles with a quaternary stereocentre, showcasing its application in enantioselective synthesis (Wang, Li, Sha, & Wu, 2014).

Antioxidant Properties

- Nitrogen-containing bromophenols derived from marine red algae, including derivatives of 4-(2,3-dibromo-4,5-dihydroxybenzylamino)-4-oxobutanoic acid, exhibited potent scavenging activity against radicals, suggesting potential antioxidant applications (Li, Li, Gloer, & Wang, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-4-(4-bromophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O3/c11-7-3-1-6(2-4-7)10(15)8(12)5-9(13)14/h1-4,8H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFPBUQIMAENQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(CC(=O)O)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2903747.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2903749.png)

![(3,4-diethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2903751.png)

![5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903752.png)

![Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2903759.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2903765.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903767.png)